![molecular formula C23H21N5O3S2 B2963267 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1242971-80-7](/img/structure/B2963267.png)
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of multiple aromatic rings would likely result in complex NMR spectra.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
The compound you’ve mentioned, known by its chemical name “2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide,” has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Cancer Research
Compounds with the [1,2,4]triazolo[4,3-a]pyrimidine moiety have been studied for their potential as c-Met kinase inhibitors . This enzyme is often implicated in various forms of cancer, and inhibitors can be used to halt the progression of the disease. The related compounds have shown promising results against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), indicating potential applications in targeted cancer therapies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, have been developed to target adenosine receptors .
Mode of Action
Computational studies suggested different binding modes for developed compounds at the three receptors . The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .
Biochemical Pathways
Compounds with similar structures have been shown to interact with adenosine receptors, which play a crucial role in many biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate), signal transduction (as cyclic adenosine monophosphate), and enzyme reactions .
Pharmacokinetics
One study mentioned that cyp direct inhibition was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound may have been optimized for better bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities and possess attractive applications in the fields of pharmaceutical and pesticide chemistry .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under mild, efficient, and operationally simple conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Future Directions
properties
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14(2)15-5-7-16(8-6-15)24-19(29)13-33-23-26-25-22-27(12-17-4-3-10-31-17)21(30)20-18(28(22)23)9-11-32-20/h3-11,14H,12-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDBMMZSIBODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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